molecular formula C17H17N3O B12460676 2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12460676
M. Wt: 279.34 g/mol
InChI Key: OAWDRAHTZMNKEN-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of 2-amino-4H-pyran derivativesThe presence of multiple functional groups in its structure makes it a versatile intermediate for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction typically occurs in the presence of a catalyst, such as ammonium acetate, under mild conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyran derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenyl-4H-pyran-3-carbonitrile
  • 2-amino-4-(4-chlorophenyl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-3-cyano-4H-chromenes

Uniqueness

2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-phenyl-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C17H17N3O/c1-17(2,3)15-12(9-18)14(11-7-5-4-6-8-11)13(10-19)16(20)21-15/h4-8,14H,20H2,1-3H3

InChI Key

OAWDRAHTZMNKEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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